4-Amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-Amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring, which is a five-membered heterocyclic aromatic ring containing two nitrogen atoms, and an amide group, which is a functional group consisting of a carbonyl group linked to a nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Condensation Reaction: The compound can be prepared by condensing ethyl acetoacetate with hydrazine hydrate to form ethyl pyrazole-5-carboxylate, followed by amination with 2-(dimethylamino)ethylamine.
Substitution Reaction: Another method involves the substitution of a suitable leaving group in a pyrazole derivative with 2-(dimethylamino)ethylamine under appropriate reaction conditions.
Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and solvents may also be employed to optimize the reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at different positions on the pyrazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions typically require nucleophiles and electrophiles, with reaction conditions varying based on the specific reagents used.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives at different positions on the pyrazole ring.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways. Medicine: Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms.
Comparison with Similar Compounds
4-Dimethylaminopyridine (DMAP): A compound with a pyridine ring and dimethylamino group.
N,N-Dimethyl-4-aminopyridine: Another pyridine derivative with similar functional groups.
Uniqueness: 4-Amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide is unique due to its pyrazole ring structure, which offers different chemical reactivity and biological activity compared to pyridine derivatives. Its amide group also provides additional functionality that can be exploited in various applications.
Properties
IUPAC Name |
4-amino-N-[2-(dimethylamino)ethyl]-2-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5O/c1-4-15-9(8(11)7-13-15)10(16)12-5-6-14(2)3/h7H,4-6,11H2,1-3H3,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCDYDSZWZRZDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)N)C(=O)NCCN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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